

h-Arg(pbf)-oh chemical structure and properties

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Compound of Interest

Compound Name: *h-Arg(pbf)-oh*

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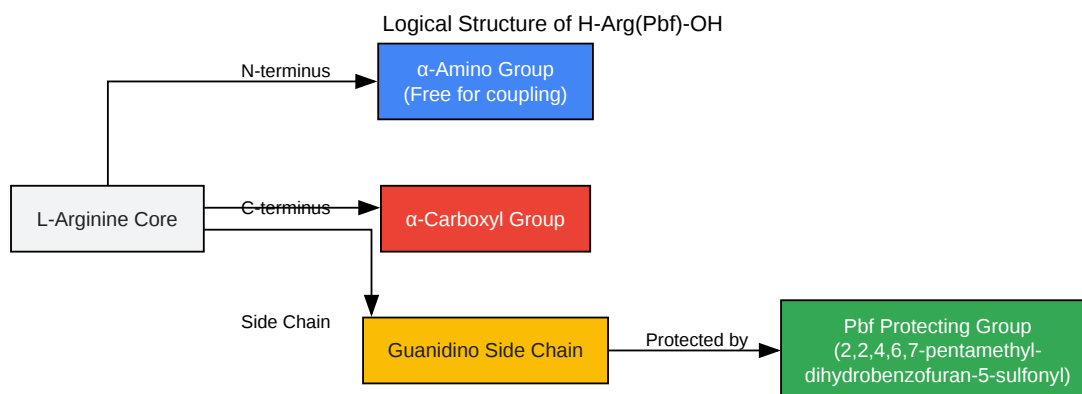
An In-Depth Technical Guide to **H-Arg(Pbf)-OH**

For researchers and professionals in the field of peptide chemistry and drug development, **H-Arg(Pbf)-OH** is an indispensable tool. As a protected amino acid derivative, it plays a critical role in the synthesis of complex peptides by preventing unwanted side reactions involving the highly reactive guanidino group of arginine. This guide provides a comprehensive overview of its chemical structure, properties, and its application in solid-phase peptide synthesis (SPPS).

Chemical Identity and Structure

H-Arg(Pbf)-OH is the L-arginine amino acid where the side-chain guanidino group is protected by the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.[1][2][3] The alpha-amino group remains free, making it suitable for direct use in peptide synthesis protocols where the N-terminus is coupled to a growing peptide chain.

The IUPAC name for this compound is (2S)-2-amino-5-[(imino{[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]amino}methyl)amino]pentanoic acid.[4] The Pbf group is known for its stability under the basic conditions used for Fmoc group removal, yet it is readily cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA), during the final deprotection and cleavage of the peptide from the solid support.[2]



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Logical components of **H-Arg(Pbf)-OH**.

Physicochemical Properties

H-Arg(Pbf)-OH is typically supplied as a white solid and is utilized extensively in biochemical and pharmaceutical research.[1] Its solubility in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) makes it highly compatible with standard SPPS conditions.[2]

Property	Value	Source
CAS Number	200115-86-2	[1][4][5]
Molecular Formula	C ₁₉ H ₃₀ N ₄ O ₅ S	[4][5]
Molecular Weight	426.53 g/mol	[4][5]
Appearance	White solid	[1]
Purity (by HPLC)	≥ 95% - 97%	[4]
Solubility	Sparingly soluble in water (0.09 g/L at 25°C).[1] Soluble in DMF and DMSO.[2]	
Boiling Point	613.2 ± 65.0 °C (Predicted)	[5]
Density	~1.39 g/cm ³	[6]
Storage Conditions	2-8°C, inert atmosphere, keep in dark place.	[4]

Application in Peptide Synthesis

The primary application of **H-Arg(Pbf)-OH** is as a building block in peptide synthesis.[1] It is most commonly used in Fmoc-based solid-phase peptide synthesis (SPPS). In a typical cycle, the free α-amino group of **H-Arg(Pbf)-OH** is coupled to the deprotected N-terminus of a resin-bound peptide chain. The Pbf group ensures that the nucleophilic guanidino side chain does not interfere with the coupling reaction.

Experimental Protocol: Standard Coupling in Fmoc-SPPS

The following is a generalized protocol for the incorporation of **H-Arg(Pbf)-OH** into a peptide sequence using an automated peptide synthesizer.

1. Materials and Reagents:

- Fmoc-deprotected peptide-resin

- **H-Arg(Pbf)-OH**

- Coupling Activator: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: e.g., DIPEA (N,N-Diisopropylethylamine)
- Solvent: DMF (N,N-Dimethylformamide)
- Washing Solvent: DMF, DCM (Dichloromethane)
- Deprotection Solution: 20% piperidine in DMF

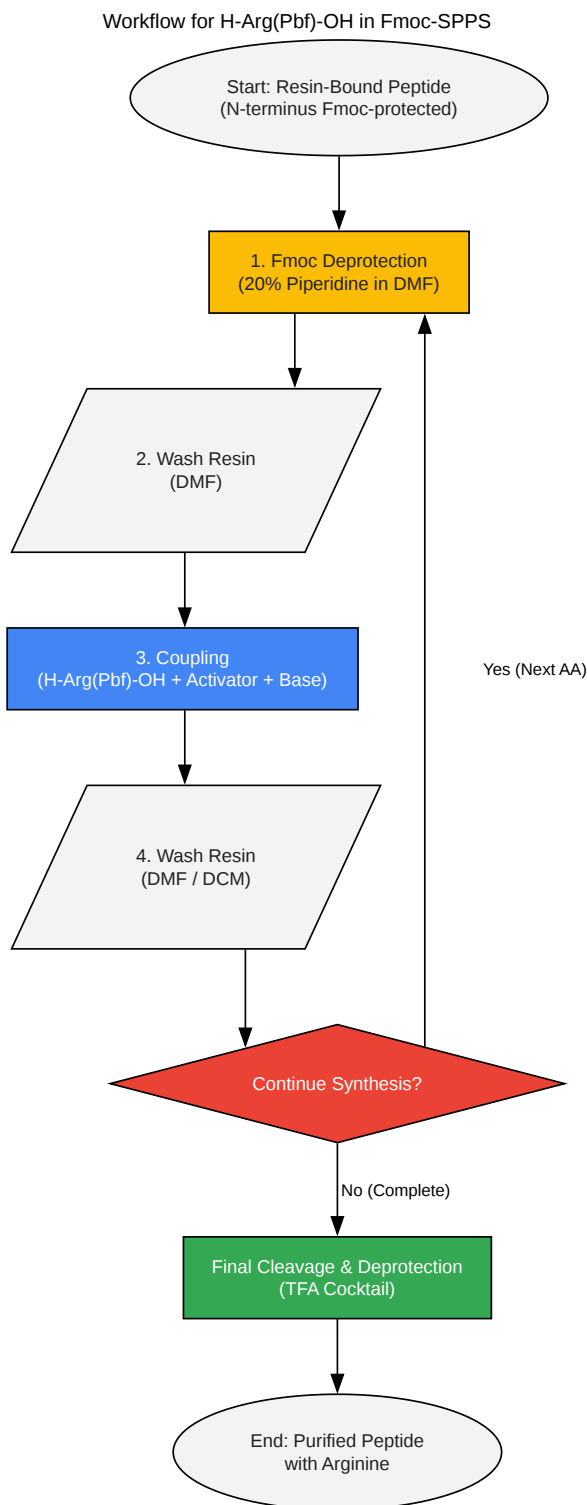
2. Procedure:

- Resin Swelling: The solid-phase resin with the growing peptide chain is swelled in DMF.
- Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating it with 20% piperidine in DMF. This exposes a free amino group for the next coupling step.
- Washing: The resin is thoroughly washed with DMF to remove residual piperidine and by-products.
- Activation and Coupling:
 - In a separate vessel, a solution of **H-Arg(Pbf)-OH** (typically 3-5 equivalents over resin loading), HBTU (e.g., 0.95 equivalents relative to the amino acid), and DIPEA (2-4 equivalents) in DMF is prepared.
 - This activation mixture is allowed to pre-activate for a few minutes.
 - The activated amino acid solution is added to the resin. The coupling reaction proceeds for a specified time (e.g., 30-60 minutes) at room temperature.
- Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and soluble by-products.

- **Cycle Repetition:** The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

7. Final Cleavage and Pbf Deprotection:

- Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups, including the Pbf group, are removed simultaneously.
- This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing a high concentration of Trifluoroacetic Acid (TFA), along with scavengers (e.g., triisopropylsilane, water, dithiothreitol) to quench reactive carbocations generated during deprotection.



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General workflow for incorporating **H-Arg(Pbf)-OH**.

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